1-methyl-1H-indole-4-carboximidamide 1-methyl-1H-indole-4-carboximidamide
Brand Name: Vulcanchem
CAS No.: 1030422-66-2
VCID: VC2782650
InChI: InChI=1S/C10H11N3/c1-13-6-5-7-8(10(11)12)3-2-4-9(7)13/h2-6H,1H3,(H3,11,12)
SMILES: CN1C=CC2=C(C=CC=C21)C(=N)N
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

1-methyl-1H-indole-4-carboximidamide

CAS No.: 1030422-66-2

Cat. No.: VC2782650

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-indole-4-carboximidamide - 1030422-66-2

Specification

CAS No. 1030422-66-2
Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name 1-methylindole-4-carboximidamide
Standard InChI InChI=1S/C10H11N3/c1-13-6-5-7-8(10(11)12)3-2-4-9(7)13/h2-6H,1H3,(H3,11,12)
Standard InChI Key SCBVYXULKWYNBP-UHFFFAOYSA-N
SMILES CN1C=CC2=C(C=CC=C21)C(=N)N
Canonical SMILES CN1C=CC2=C(C=CC=C21)C(=N)N

Introduction

Chemical Properties and Structural Characteristics

1-Methyl-1H-indole-4-carboximidamide belongs to the indole family, a class of heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The compound is characterized by its carboximidamide group at the 4-position, which provides unique chemical reactivity and biological binding capabilities.

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties as detailed in Table 1.

Table 1: Physical and Chemical Properties of 1-Methyl-1H-indole-4-carboximidamide

PropertyValue
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.21 g/mol
CAS Number1030422-66-2
PubChem CID28936288
Physical StateSolid at room temperature
SolubilitySoluble in organic solvents such as DMSO and methanol
InChIInChI=1S/C10H11N3/c1-13-6-5-7-8(10(11)12)3-2-4-9(7)13/h2-6H,1H3,(H3,11,12)
InChIKeySCBVYXULKWYNBP-UHFFFAOYSA-N
SMILESCN1C=CC2=C(C=CC=C21)C(=N)N

The molecule contains a carboximidamide group (-C(=N)NH₂), which imparts basic properties to the compound and enables it to form stable salts with acids. This functional group also facilitates hydrogen bonding and other non-covalent interactions, which are crucial for biological activities.

Structural Features

The structure of 1-methyl-1H-indole-4-carboximidamide consists of several key components:

  • An indole core with a bicyclic structure

  • A methyl substituent at the N-1 position

  • A carboximidamide group at the C-4 position

The carboximidamide functional group contributes significantly to the compound's biological activity profile by facilitating interactions with various biological targets. The presence of this group enhances the compound's ability to engage in specific biological interactions, potentially leading to therapeutic applications.

Synthesis and Preparation Methods

The synthesis of 1-methyl-1H-indole-4-carboximidamide typically involves multiple steps, starting from appropriate indole precursors. Several synthetic routes have been reported in the literature.

Common Synthetic Pathways

One common synthetic approach involves the functionalization of methyl indole-4-carboxylate (CAS: 39830-66-5), which is a readily available starting material . The synthesis typically proceeds through the following steps:

  • N-methylation of indole-4-carboxylic acid or its derivatives

  • Esterification to form methyl 1-methyl-1H-indole-4-carboxylate

  • Conversion of the ester to a primary amide

  • Transformation of the amide to a carboximidamide using appropriate reagents

Derivatives and Related Compounds

1-Methyl-1H-indole-4-carboximidamide serves as a scaffold for the preparation of various derivatives with enhanced or modified properties.

Hydrochloride Salt

The hydrochloride salt (1-Methyl-1H-indole-4-carboximidamide hydrochloride) is a significant derivative with the molecular formula C₁₀H₁₂ClN₃ and a molecular weight of 209.67 g/mol . This salt form often exhibits improved solubility and stability compared to the free base, making it potentially more suitable for pharmaceutical applications.

Table 2: Properties of 1-Methyl-1H-indole-4-carboximidamide Hydrochloride

PropertyValue
Molecular FormulaC₁₀H₁₂ClN₃
Molecular Weight209.67 g/mol
CAS Number1303994-04-8
PubChem CID50999460
Alternative CAS1030422-66-2
InChIInChI=1S/C10H11N3.ClH/c1-13-6-5-7-8(10(11)12)3-2-4-9(7)13;/h2-6H,1H3,(H3,11,12);1H
InChIKeyOYEOJLYEUBSNJT-UHFFFAOYSA-N

N-Hydroxy Derivative

N-hydroxy-1-methyl-1H-indole-4-carboximidamide is another important derivative with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol . The addition of a hydroxyl group to the carboximidamide nitrogen modifies the compound's hydrogen bonding capabilities and potentially its biological activity profile.

Table 3: Properties of N-hydroxy-1-methyl-1H-indole-4-carboximidamide

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O
Molecular Weight189.21 g/mol
PubChem CID126969421
InChIInChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12)
InChIKeyBCJXDZGIFOIGOL-UHFFFAOYSA-N
SMILESCN1C=CC2=C(C=CC=C21)C(=NO)N

Related Indole Derivatives

Other structurally related compounds that have been studied include:

  • 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide, which features bromine substitution at the 7-position and an ethyl group at the N-1 position

  • Various 1,5-disubstituted indole derivatives that have shown activity as sphingosine kinase 2 (SphK2) inhibitors

  • Indole-based compounds with antibacterial properties, including activity against drug-resistant bacterial strains

Biological Activities and Applications

Research indicates that 1-methyl-1H-indole-4-carboximidamide and its derivatives possess various biological activities, making them promising candidates for pharmaceutical development.

Structure-Activity Relationships

Research on related indole compounds has revealed important structure-activity relationships that may be applicable to 1-methyl-1H-indole-4-carboximidamide:

  • The position of substituents on the indole ring significantly affects biological activity. For instance, 1,5-disubstituted patterns have shown optimal binding in the SphK2 substrate binding site

  • The carboximidamide group plays a crucial role in biological recognition and binding, possibly through hydrogen bonding interactions with target proteins

  • Modifications such as N-hydroxylation of the carboximidamide group can alter the compound's activity profile and specificity

Analytical Methods and Characterization

Various analytical techniques are employed for the characterization and quality control of 1-methyl-1H-indole-4-carboximidamide and its derivatives.

Spectroscopic Analysis

Key spectroscopic methods used for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound, including the position of substituents on the indole ring

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the characteristic absorption bands of the carboximidamide group

  • Mass Spectrometry (MS): Enables determination of molecular weight and fragmentation patterns, which are valuable for structural confirmation

  • UV-Visible Spectroscopy: Provides information about the compound's electronic transitions and can be used for quantitative analysis

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for:

  • Purity assessment

  • Reaction monitoring during synthesis

  • Identification and separation of impurities and related substances

Current Research and Future Perspectives

Ongoing research on 1-methyl-1H-indole-4-carboximidamide and related indole derivatives continues to reveal new potential applications and biological activities.

Drug Discovery Research

The compound is being investigated as a scaffold for the development of new pharmaceutical agents, particularly in the areas of:

  • Antimicrobial Development: Research indicates potential activity against drug-resistant bacterial strains, addressing an urgent medical need

  • Enzyme Inhibition: Studies on related compounds suggest potential applications in developing inhibitors for various enzymes of therapeutic interest

  • Medicinal Chemistry: The indole scaffold continues to be an important structural motif in drug discovery, with the carboximidamide functionality providing opportunities for further optimization

Computational Studies

Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being applied to predict and understand the interactions of this compound with biological targets. These studies provide valuable insights for the rational design of more potent and selective derivatives.

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